Product packaging for Bradykinin, [125I-tyr8](Cat. No.:)

Bradykinin, [125I-tyr8]

Cat. No.: B10785480
M. Wt: 1202.1 g/mol
InChI Key: DZNAQDAUCZQCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bradykinin, [125I-tyr8] is a useful research compound. Its molecular formula is C50H72IN15O12 and its molecular weight is 1202.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bradykinin, [125I-tyr8] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin, [125I-tyr8] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H72IN15O12 B10785480 Bradykinin, [125I-tyr8]

Properties

Molecular Formula

C50H72IN15O12

Molecular Weight

1202.1 g/mol

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H72IN15O12/c51-30-23-29(16-17-39(30)68)25-34(42(71)61-32(48(77)78)12-5-19-58-50(55)56)62-44(73)37-14-7-20-64(37)46(75)35(27-67)63-41(70)33(24-28-9-2-1-3-10-28)60-40(69)26-59-43(72)36-13-6-21-65(36)47(76)38-15-8-22-66(38)45(74)31(52)11-4-18-57-49(53)54/h1-3,9-10,16-17,23,31-38,67-68H,4-8,11-15,18-22,24-27,52H2,(H,59,72)(H,60,69)(H,61,71)(H,62,73)(H,63,70)(H,77,78)(H4,53,54,57)(H4,55,56,58)

InChI Key

DZNAQDAUCZQCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC(=C(C=C5)O)I)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Radioligand Properties and Preparative Methodologies for Bradykinin, 125i Tyr8 in Academic Research

Radiochemical Synthesis and Iodination Techniques for Monoiodinated Peptides

The introduction of a radioactive iodine isotope, specifically Iodine-125 (¹²⁵I), onto the tyrosine residue at position 8 of the bradykinin (B550075) analogue ([Tyr⁸]-Bradykinin) is a common strategy to produce a high-affinity radioligand for B2 bradykinin receptor studies. The selection of the iodination method is crucial as it can influence the specific activity, purity, and integrity of the final product.

Two prevalent oxidative methods for the radioiodination of peptides are the Chloramine-T and Iodogen techniques. biologiachile.clrevvity.co.jp Both methods facilitate the electrophilic substitution of ¹²⁵I onto the phenol (B47542) ring of the tyrosine residue.

The Chloramine-T method is a chemical oxidation technique that utilizes p-toluenesulfonchloramide (Chloramine-T) as the oxidizing agent to convert sodium iodide (Na¹²⁵I) into a reactive iodine species. revvity.co.jpthermofisher.com This method is known for producing high specific activity radiolabeled peptides. revvity.co.jp However, the strong oxidizing nature of Chloramine-T can potentially damage the peptide, affecting its biological function. thermofisher.com Studies have shown that the Chloramine-T technique can lead to the formation of a di-iodinated entity of [Tyr⁸]-Bradykinin. nih.gov Furthermore, the high oxidative potential of the Chloramine-T system can lead to the oxidation of other susceptible amino acid residues within the peptide, such as methionine, which may require a subsequent reduction step to restore its native conformation. nih.gov

The Iodogen method employs a milder, solid-phase oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen). revvity.co.jp The reagent is coated onto the surface of the reaction vessel, minimizing direct contact between the oxidant and the peptide, which is generally considered a gentler approach. revvity.co.jp This technique is also effective for labeling peptides and proteins. biologiachile.cl In a comparative study, the lactoperoxidase method, another mild enzymatic iodination technique, was shown to produce a mono-iodinated form of [Tyr⁸]-Bradykinin, in contrast to the di-iodinated product from the Chloramine-T method. nih.gov

Table 1: Comparison of Iodination Methods for [Tyr⁸]-Bradykinin

FeatureChloramine-T MethodIodogen Method
Oxidizing Agent p-toluenesulfonchloramide (in solution)1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (solid-phase) revvity.co.jp
Reaction Conditions Can be harsh due to strong oxidation thermofisher.comGenerally milder, less damaging to the peptide revvity.co.jp
Product Can produce di-iodinated [Tyr⁸]-Bradykinin nih.govFavors mono-iodination
Potential Side Reactions Oxidation of other amino acid residues (e.g., methionine) nih.govReduced potential for side reactions

Following the iodination reaction, it is imperative to separate the radiolabeled peptide from unreacted ¹²⁵I, unlabeled [Tyr⁸]-Bradykinin, and any potential byproducts. High-performance liquid chromatography (HPLC) is a widely used and effective technique for this purpose. biologiachile.clahajournals.org

Reverse-phase HPLC (RP-HPLC) is particularly suitable for purifying peptides like [¹²⁵I-Tyr⁸]Bradykinin. This method separates molecules based on their hydrophobicity. The monoiodinated and diiodinated forms of the peptide, as well as the unlabeled precursor, will have different retention times on an RP-HPLC column, allowing for their effective separation. ahajournals.org The elution positions of bradykinin peptides from HPLC are highly reproducible. ahajournals.org For example, a study purifying synthetic bradykinin using a PLRP-S column achieved 100% purity with a 77% recovery. chromatographyonline.com

Alternative purification methods include ion-exchange chromatography. One study reported the use of DEAE-Sephadex A-25 column chromatography to purify ¹²⁵I-labeled Tyr⁸-BK, which resulted in a product with high specific activity. nih.gov

Quality control is a critical final step to ensure the purity, identity, and integrity of the [¹²⁵I-Tyr⁸]Bradykinin radioligand. This typically involves analytical HPLC to confirm the radiochemical purity and determine the specific activity. The immunoreactivity of the purified radioligand should also be assessed, for instance, by its ability to bind specifically to its target receptor in a radioreceptor assay. nih.gov The binding affinity (Kd) of [¹²⁵I-Tyr⁸]bradykinin to its receptor has been reported to be in the nanomolar range. researchgate.net

Table 2: Purification and Quality Control Parameters

ParameterMethodPurpose
Purification High-Performance Liquid Chromatography (HPLC) biologiachile.clahajournals.orgSeparation of labeled peptide from unlabeled peptide and free iodine.
DEAE-Sephadex A-25 Column Chromatography nih.govAnion-exchange chromatography for purification.
Radiochemical Purity Analytical HPLCTo confirm the percentage of radioactivity associated with the desired peptide.
Specific Activity Calculation based on HPLC separation and radioactivity measurementTo determine the amount of radioactivity per mole of peptide.
Immunoreactivity Radioreceptor Assay nih.govTo verify the biological activity and specific binding to the target receptor.

Stability and Integrity of Bradykinin, [¹²⁵I-Tyr⁸] as a Radioligand

The stability of a radioligand is crucial for its utility in research, as degradation can lead to a loss of binding affinity and inaccurate experimental results. The integrity of [¹²⁵I-Tyr⁸]Bradykinin is influenced by several factors, including storage temperature, the duration of storage, and the chemical environment. nih.gov

Due to the relatively short half-life of ¹²⁵I (approximately 60 days) and the potential for radiolysis (degradation caused by the radioactive decay), iodine-labeled proteins and peptides should generally be used as soon as possible after labeling, often within 30 days. revvity.co.jp

To maintain its integrity, [¹²⁵I-Tyr⁸]Bradykinin is typically stored at low temperatures, such as -20°C or -80°C, often in a solution containing a cryoprotectant or a protein stabilizer like bovine serum albumin (BSA) to prevent adsorption to container surfaces and degradation. The pH of the storage buffer is also a critical factor. Further experiments on the stability of iodinated peptides have been described, highlighting the importance of temperature, storage time, and chemical environment. nih.gov

Quantitative Radioligand Binding Methodologies Utilizing Bradykinin, 125i Tyr8

Saturation Radioligand Binding Assays for Receptor Density and Affinity Determination

Saturation binding assays are a cornerstone for quantifying bradykinin (B550075) receptors in tissues and cell preparations. These assays involve incubating the biological sample with increasing concentrations of Bradykinin, [125I-Tyr8] until binding equilibrium is achieved, allowing for the determination of receptor density (Bmax) and the radioligand's affinity (Kd).

Equilibrium Binding Analysis and Scatchard Plot Interpretations

Equilibrium binding analysis is performed to distinguish specific binding to receptors from non-specific binding to other cellular components. Total binding is measured at various Bradykinin, [125I-Tyr8] concentrations. Non-specific binding is determined by adding a high concentration of unlabeled bradykinin, which displaces the radioligand from the specific receptor sites. The specific binding is then calculated as the difference between total and non-specific binding.

The resulting data are often analyzed using a Scatchard plot, which graphs the ratio of bound to free radioligand against the concentration of bound radioligand. A linear Scatchard plot is indicative of a single class of non-interacting binding sites. The slope of this line provides the negative reciprocal of the dissociation constant (-1/Kd), while the x-intercept reveals the maximum binding capacity (Bmax). For instance, Scatchard analysis of [125I-Tyr8]bradykinin binding to membranes from various tissues, including rat uterine smooth muscle and guinea pig ileum, has demonstrated the presence of a single class of high-affinity binding sites. nih.govnih.gov However, in some systems, such as primary rat brain cell cultures, Scatchard analysis has revealed two distinct affinity components. nih.gov

Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) Calculations

The dissociation constant (Kd) represents the concentration of Bradykinin, [125I-Tyr8] at which half of the receptors are occupied at equilibrium, serving as a measure of the radioligand's affinity for the receptor. A lower Kd value signifies higher affinity. The maximum binding capacity (Bmax) reflects the total concentration of receptors in the sample. These parameters are crucial for comparing receptor characteristics across different tissues and conditions.

Studies have reported varying Kd and Bmax values for Bradykinin, [125I-Tyr8] binding depending on the tissue. For example, in rat uterine smooth muscle, a Kd of 6.6 x 10(-10) M was determined from Scatchard analysis. nih.gov In guinea pig ileum epithelial membranes, [125I-Tyr8]bradykinin bound with a Kd of 1.6 nM and a Bmax of 156 fmol/mg protein. nih.gov Similarly, neonatal rat cardiac myocytes exhibited a single class of binding sites with a Kd of 0.24 nmol/L and a Bmax of 18.4 fmol/mg protein. ahajournals.orgnih.gov In contrast, studies on rat intestinal epithelia found a Kd of 0.69 nM for [125I]-Bk with a Bmax of 332.0 fmol-mg-1 in the small intestine. nih.gov

Table 1: Representative Kd and Bmax values for Bradykinin, [125I-Tyr8] Binding in Various Tissues

Tissue/Cell Type Kd Bmax Reference
Rat Uterine Smooth Muscle 6.6 x 10-10 M Not specified nih.gov
Guinea Pig Ileum Epithelium 1.6 nM 156 fmol/mg protein nih.gov
Neonatal Rat Cardiac Myocytes 0.24 nmol/L 18.4 fmol/mg protein ahajournals.orgnih.gov
Rat Small Intestine Epithelia 0.69 nM 332.0 fmol/mg protein nih.gov
Dog Skeletal Muscle Not specified 4.9 fmol/mg protein nih.gov
Guinea Pig Skeletal Muscle Not specified 3.2 fmol/mg protein nih.gov
Guinea Pig Brain 73.5 pM 27.8 amol/mm² nih.gov

Competitive Radioligand Binding Assays for Ligand Affinity Characterization

Competitive binding assays are instrumental in determining the affinity of unlabeled compounds for a receptor. This is achieved by measuring their ability to displace a fixed concentration of a radioligand, such as Bradykinin, [125I-Tyr8], from the receptor.

Displacement Studies with Unlabeled Bradykinin and Kinin Analogues

In these experiments, a constant concentration of Bradykinin, [125I-Tyr8] is co-incubated with the receptor preparation and increasing concentrations of an unlabeled competitor. The competitor can be unlabeled bradykinin itself or various kinin analogues. As the concentration of the unlabeled ligand increases, it progressively displaces the radioligand from the receptor, resulting in a decrease in measured radioactivity.

The data are typically presented as a competition curve, plotting the percentage of specific radioligand binding against the logarithm of the competitor's concentration. These studies are vital for pharmacologically characterizing receptor subtypes. For instance, the B2 bradykinin receptor antagonist HOE 140 has been shown to be a potent competitor for [125I-Tyr8]bradykinin binding, indicating the B2 nature of the receptor in various tissues. nih.govnih.gov In neonatal rat cardiomyocytes, the order of potency for displacing [125I-Tyr8]BK was Hoe 140 > bradykinin >> des-Arg9,[Leu8]BK, confirming the presence of B2 receptors. ahajournals.org

Inhibition Constant (Ki) and Half Maximal Inhibitory Concentration (IC50) Determinations

The half-maximal inhibitory concentration (IC50) is the concentration of an unlabeled ligand that inhibits 50% of the specific binding of the radioligand. It is a key parameter derived from the competition curve. For example, unlabeled bradykinin displaced [125I-Tyr8]bradykinin from dog and guinea pig skeletal muscle membranes with IC50 values of 36.5 and 118.0 pmol/l, respectively. nih.gov In myocardial membranes from various species, the IC50 for unlabeled bradykinin displacement of [125I-Tyr8]bradykinin ranged from 0.1 to 30 nmol/L. nih.govahajournals.org

The inhibition constant (Ki) provides a more absolute measure of the competitor's affinity, as it is independent of the radioligand concentration and its affinity for the receptor. The Ki is calculated from the IC50 value using the Cheng-Prusoff equation. This allows for a standardized comparison of the affinities of different compounds for a particular receptor. edx.org For instance, in guinea pig brain, the B2 receptor antagonist D-Arg0-Hyp3-Thi5,8-D-Phe7-BK inhibited [125I]BK binding with a Ki value of 3.5 nM. nih.gov

Table 2: IC50 and Ki Values from Competitive Binding Assays Using Bradykinin, [125I-Tyr8]

Competitor Tissue/Cell Type IC50 Ki Reference
Unlabeled Bradykinin Dog Skeletal Muscle 36.5 pmol/L Not specified nih.gov
Unlabeled Bradykinin Guinea Pig Skeletal Muscle 118.0 pmol/L Not specified nih.gov
Unlabeled Bradykinin Adult Myocardial Membranes 0.1 - 30 nmol/L Not specified nih.govahajournals.org
Hoe 140 Neonatal Rat Cardiomyocytes 0.041 nmol/L Not specified nih.gov
des-Arg9,[Leu8]BK Neonatal Rat Cardiomyocytes 307 nmol/L Not specified nih.gov
D-Arg0-Hyp3-Thi5,8-D-Phe7-BK Guinea Pig Brain Not specified 3.5 nM nih.gov

Kinetic Binding Studies of Bradykinin, [125I-Tyr8]

Kinetic binding studies provide insights into the dynamic nature of the interaction between Bradykinin, [125I-Tyr8] and its receptor by measuring the rates of association (k_on) and dissociation (k_off).

The association rate is determined by measuring the specific binding of the radioligand at different time points after its addition to the receptor preparation. The dissociation rate is measured by first allowing the binding to reach equilibrium and then initiating dissociation by adding an excess of unlabeled ligand, followed by measuring the remaining bound radioligand over time.

The ratio of the dissociation and association rate constants (k_off/k_on) can provide an independent estimate of the equilibrium dissociation constant (Kd). In rat uterine smooth muscle, kinetic studies of [125I-Tyr8]-bradykinin binding yielded a Kd of 5.0 x 10(-10) M, which was in close agreement with the value obtained from Scatchard analysis. nih.gov The binding of [125I]Tyr-bradykinin to cultured rat brain cells was found to be time-dependent. nih.gov

Association and Dissociation Rate Constants

The interaction between a radioligand like Bradykinin, [125I-Tyr8], and its receptor is a dynamic process characterized by the rates of association and dissociation. The association rate constant (kₒₙ) quantifies the speed at which the radioligand binds to the receptor, while the dissociation rate constant (kₒբբ) describes the rate at which the ligand-receptor complex breaks apart. These kinetic parameters are fundamental to understanding the affinity of the ligand for its receptor, as the equilibrium dissociation constant (Kd) can be calculated from their ratio (kₒբբ/kₒₙ).

Direct binding studies using Bradykinin, [125I-Tyr8] on various tissue preparations have allowed for the determination of these crucial constants. For instance, in studies with microsomal fractions from rat uterine smooth muscle, kinetic analyses at 29°C yielded an apparent dissociation constant (KD) of 5.0 x 10⁻¹⁰ M. nih.gov This value was in close agreement with the KD of 6.6 x 10⁻¹⁰ M derived from Scatchard plot analysis of saturation binding data. nih.gov

In another study focusing on human inflammatory cells, the binding kinetics of a similar radiolabeled bradykinin ligand were determined. The association rate constant (referred to as K₁) was found to be (7.6 ± 1.1) × 10⁶ M⁻¹ min⁻¹, with a dissociation rate constant (K₋₁) of (9.2 ± 1.5) × 10⁻³ min⁻¹. researchgate.net The KD calculated from the ratio of these kinetic constants was 1.2 ± 0.3 nM, a value that corroborated findings from equilibrium binding isotherm plots. researchgate.net These studies underscore the utility of Bradykinin, [125I-Tyr8] in elucidating the precise kinetics of receptor interaction.

Binding Kinetic Data for Bradykinin, [125I-Tyr8]
ParameterValueTissue/Cell TypeReference
Association Rate (kₒₙ)7.6 × 10⁶ M⁻¹ min⁻¹Human Inflammatory Cells researchgate.net
Dissociation Rate (kₒբբ)9.2 × 10⁻³ min⁻¹Human Inflammatory Cells researchgate.net
Equilibrium Dissociation Constant (Kd) from kinetics1.2 nMHuman Inflammatory Cells researchgate.net
Equilibrium Dissociation Constant (Kd) from kinetics0.50 nMRat Uterine Smooth Muscle nih.gov
Equilibrium Dissociation Constant (Kd) from Scatchard analysis0.66 nMRat Uterine Smooth Muscle nih.gov

Autoradiographic Localization of Bradykinin, [125I-Tyr8] Binding Sites

Autoradiography utilizing Bradykinin, [125I-Tyr8] is a highly effective technique for visualizing the anatomical distribution of bradykinin binding sites, predominantly the B2 receptor subtype, within tissues. cdnsciencepub.com This method provides a detailed map of receptor localization, offering insights into the potential sites of bradykinin action. Studies have successfully used this approach to map receptor distribution in the central and peripheral nervous systems, as well as in other tissues like skin and vas deferens. biologiachile.clguidetopharmacology.org For example, research on the guinea pig and rat spinal cord has shown a high density of specific [125I-Tyr8]-bradykinin binding sites, particularly in the superficial layers of the dorsal horn, suggesting a role for bradykinin in modulating nociceptive information. nih.govnih.gov

In Vitro Receptor Autoradiography Techniques

The process of in vitro receptor autoradiography involves several meticulous steps to ensure specific and high-quality labeling of target receptors. nih.gov

First, tissues are rapidly frozen to preserve their structure and receptor integrity. biologiachile.cl They are then mounted on cryostat pedestals and sectioned into thin slices, typically 10-20 micrometers thick. These sections are thaw-mounted onto slides and stored frozen until the assay.

The binding assay begins with a pre-incubation step to wash the tissue sections and remove endogenous substances that might interfere with ligand binding. Following this, the slides are incubated with a solution containing Bradykinin, [125I-Tyr8] at a concentration appropriate for labeling the target receptors (e.g., in the picomolar to low nanomolar range). To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of an unlabeled competitor, such as unlabeled bradykinin or a specific B2 receptor antagonist like HOE 140. biologiachile.clnih.gov

After incubation for a period sufficient to reach equilibrium, the slides are washed in cold buffer to remove unbound radioligand. The duration and number of washes are optimized to maximize the ratio of specific to non-specific binding. Finally, the slides are dried and apposed to radiation-sensitive film or emulsion-coated coverslips for a period of days to weeks, allowing the radioactive decay to create a latent image.

Quantitative Autoradiographic Analysis of Receptor Distribution

Once the autoradiograms are developed, they provide a visual representation of receptor distribution. This qualitative data can be transformed into quantitative data through densitometric analysis. nih.gov By co-exposing calibrated radioactive standards alongside the tissue sections, the optical densities of the film can be converted into absolute units of radioactivity, such as femtomoles or attomoles per milligram of tissue or per square millimeter of tissue area. nih.gov

This quantitative analysis allows for the determination of key receptor parameters in specific anatomical regions. Saturation experiments, where adjacent tissue sections are incubated with increasing concentrations of Bradykinin, [125I-Tyr8], can be performed to calculate the maximum binding capacity (Bₘₐₓ) and the equilibrium dissociation constant (K₋). The Bₘₐₓ value reflects the density of receptors in a given area, while the K₋ indicates the affinity of the receptor for the radioligand.

For example, in the guinea pig medulla oblongata, quantitative autoradiography revealed specific [125I-Tyr8]bradykinin binding sites with a high affinity (KD of 73.5 ± 9.9 pM) and a receptor density (Bₘₐₓ) of 27.8 ± 1.9 amol/mm² of tissue. nih.gov Similarly, competitive inhibition studies, where sections are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled competitors, allow for the calculation of the inhibitory constant (Ki). In the guinea pig spinal cord, the B2 receptor antagonist HOE 140 was shown to inhibit [125I-Tyr8]-BK binding with a very high affinity, yielding a Ki value of 0.04 nM. nih.gov

Quantitative Autoradiographic Data for Bradykinin, [125I-Tyr8] Binding
ParameterValueTissue/RegionReference
K₋73.5 pMGuinea Pig Medulla Oblongata nih.gov
Bₘₐₓ27.8 amol/mm²Guinea Pig Medulla Oblongata nih.gov
K₋0.24 nMNeonatal Rat Cardiomyocytes ahajournals.org
Bₘₐₓ18.4 fmol/mg proteinNeonatal Rat Cardiomyocytes ahajournals.org
Ki (for HOE 140)0.04 nMGuinea Pig Spinal Cord nih.gov
Ki (for unlabeled [Tyr8]-BK)0.6 nMGuinea Pig Spinal Cord nih.gov

Characterization of Bradykinin Receptor Subtypes and Binding Specificity with 125i Tyr8 Bradykinin

Identification of High- and Low-Affinity Binding States

Detailed binding studies using [125I-Tyr8]Bradykinin have revealed that the B2 receptor can exist in multiple affinity states. The presence of both high- and low-affinity binding states is often inferred from the biphasic nature of agonist competition curves observed in membrane preparations from tissues such as guinea pig and dog myocardium. ahajournals.org These complex binding curves, which have Hill coefficients of less than 1, suggest either multiple distinct binding sites or, more commonly, different affinity states of a single receptor population. ahajournals.org

The transition between these states is regulated by the coupling of the receptor to G-proteins. In the absence of guanine (B1146940) nucleotides, the receptor can exist in a high-affinity state when coupled to its G-protein. The addition of non-hydrolyzable GTP analogs, such as guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS), causes the dissociation of the G-protein from the receptor, converting all high-affinity sites to a low-affinity state. nih.govahajournals.org For example, in adult guinea pig ventricular myocardium, GTPγS was shown to eliminate the high-affinity component of [3H]Bradykinin binding, shifting the competition curve from a biphasic model to a single, low-affinity model. nih.govahajournals.orgahajournals.org Similarly, in L8 rat skeletal muscle myoblasts, competitive binding curves were biphasic with high- and low-affinity components, but shifted to a single low-affinity model in the presence of GTPγS. nih.gov

Affinity States of Bradykinin (B550075) Receptors Identified in Different Tissues
Tissue/Cell TypeBinding StateAffinity ConstantConditionReference
L8 Rat Skeletal MyoblastsHigh-AffinityIC50 = 3.9 pmol/LAbsence of GTPγS nih.gov
Low-AffinityIC50 = 22.6 nmol/L
L8 Rat Skeletal MyoblastsSingle Low-AffinityIC50 = 8.1 nmol/LPresence of GTPγS nih.gov
Adult Guinea Pig Ventricular MyocardiumHigh-Affinity25.6 ± 14.6 pmol/LAbsence of GTPγS ahajournals.org
Low-Affinity70.2 ± 8.1 nmol/L
Adult Guinea Pig Ventricular MyocardiumSingle Low-Affinity69.7 ± 5.4 nmol/LPresence of GTPγS ahajournals.org

Examination of Novel and Uncharacterized Bradykinin Binding Sites

While [125I-Tyr8]Bradykinin is a well-established ligand for the B2 receptor, research using other modified ligands has suggested the existence of additional, uncharacterized binding sites for bradykinin-related peptides. In one study, a radiolabeled B2 antagonist, 125I-Tyr-D-Arg-[Hyp3,D-Phe7,Leu8]BK, was used to probe binding sites in epithelial membranes of the guinea pig ileum. nih.gov

The results indicated that this antagonist radioligand interacted with two distinct sites. One was identified as the conventional B2 receptor, as it was also recognized by [125I-Tyr8]BK. nih.gov However, a second, novel binding site was also identified. This site was saturable and of high affinity (Kd of 16.8 nM), but importantly, it did not appear to be labeled by [125I-Tyr8]Bradykinin. nih.gov This novel site was also not recognized by B1 receptor agonists or other unrelated peptides, but it did interact with certain B2 receptor antagonists. nih.gov This suggests the existence of a binding site that is pharmacologically distinct from both the classic B1 and B2 receptors, highlighting the complexity of the kinin system and the value of using a variety of radioligands to fully explore it.

Cellular and Tissue Distribution of Kinin Receptors As Probed by Bradykinin, 125i Tyr8

Central Nervous System Receptor Localization

The distribution of kinin receptors within the central nervous system (CNS) points to their significant role in neuromodulation, pain processing, and cardiovascular control.

Brain Regions (e.g., Medulla Oblongata, Nucleus of the Solitary Tract, Area Postrema)

Studies using in vitro quantitative receptor autoradiography with [125I-Tyr8]bradykinin have identified specific and high-affinity binding sites for kinins in key areas of the guinea pig brainstem. nih.govnih.gov The binding is predominantly localized to the medulla oblongata, with no significant specific binding observed in other brain regions. nih.govnih.gov

Key areas of localization include the nucleus of the solitary tract (nTS), the area postrema (AP), and the dorsal motor nucleus of the vagus. nih.govnih.gov These regions are critical for central cardiovascular regulation. nih.govnih.gov Competition studies have confirmed that these binding sites are of the bradykinin (B550075) B2 receptor type, as they are potently inhibited by B2 receptor antagonists but not by B1 receptor antagonists. nih.govnih.gov The binding is characterized as high affinity and saturable. nih.govnih.gov

ParameterValueSpeciesBrain RegionReference
Dissociation Constant (KD) 73.5 ± 9.9 pMGuinea PigMedulla Oblongata nih.gov
Maximal Binding Capacity (Bmax) 27.8 ± 1.9 amol/mm²Guinea PigMedulla Oblongata nih.gov

Spinal Cord Laminae and Specific Neural Populations (e.g., Dorsal Horn, Motoneurons)

The spinal cord is another critical site of kinin action, particularly in the modulation of nociceptive information. Autoradiographic studies with [125I-Tyr8]bradykinin have revealed a distinct pattern of B2 receptor distribution in both rat and guinea pig spinal cords. nih.gov

The highest density of specific binding sites is consistently found in the superficial laminae of the dorsal horn, especially in lamina II (substantia gelatinosa). nih.gov Moderate levels of binding are observed in lamina I and III, with lower amounts in laminae IV-X. nih.gov This high concentration in the substantia gelatinosa provides a strong anatomical basis for the role of bradykinin in pain modulation. nih.gov

Within the dorsal horn, the binding is largely distributed over the neuropil, with some neuronal cell bodies (perikarya) also showing concentrations of the radioligand. nih.gov In the ventral horn, [125I-Tyr8]bradykinin binding is more homogeneously distributed over the neuropil, with notable alignments of silver grains surrounding the cell bodies and proximal processes of motoneurons. nih.gov

Spinal Cord RegionBinding Density (fmol/mg tissue)SpeciesReference
Substantia Gelatinosa (Lumbar) 4.5Rat nih.gov
Substantia Gelatinosa (Cervical) 3.1Rat nih.gov
Lamina III 1.8 - 3.0Rat nih.gov
Laminae I, IV-X LowRat nih.gov

Neuronal versus Glial Localization in Primary Cultures

To dissect the specific cell types expressing kinin receptors within the CNS, studies have been conducted on primary brain cell cultures from neonatal rats. Using [125I]Tyr-bradykinin, researchers have demonstrated that kinins bind to specific, high-affinity sites in these cultures. nih.gov

By comparing glial-enriched versus neuron-enriched cultures, studies have strongly suggested that the kinin binding sites are located primarily on neurons. nih.gov Scatchard analysis of the binding data in these mixed cultures revealed the presence of two distinct affinity components. nih.gov This evidence supports the role of kinins as neurotransmitters or neuromodulators acting directly on neuronal populations. nih.gov While some research indicates that glial cells can express kinin receptors, particularly the B1 subtype under inflammatory conditions, studies with [125I-Tyr8]bradykinin point to a predominantly neuronal localization for B2 receptors in the brain under normal conditions. nih.gov

ParameterHigh-Affinity ComponentLow-Affinity ComponentCell TypeSpeciesReference
Dissociation Constant (KD) ~1 nM~16 nMBrain Cell CultureNeonatal Rat nih.gov
Maximal Binding Capacity (Bmax) ~100 fmol/mg protein~1000 fmol/mg proteinBrain Cell CultureNeonatal Rat nih.gov

Peripheral Tissue Receptor Localization

Kinin receptors are also widely expressed in peripheral tissues, where they mediate a variety of physiological and pathophysiological effects, including inflammation, blood pressure regulation, and glucose metabolism.

Myocardium (Adult and Neonatal Cardiomyocytes, Fibroblasts)

Specific binding of [125I-Tyr8]bradykinin has been identified on myocardial membranes from various adult mammals, including guinea pigs, dogs, rats, and rabbits. In cultured neonatal rat cardiac myocytes, saturation binding studies revealed a single class of high-affinity B2 bradykinin receptor sites. These receptors are functionally coupled to intracellular signaling pathways, as their stimulation leads to increased inositol (B14025) 1,4,5-trisphosphate (IP3) production.

In parallel, cardiac fibroblasts also possess bradykinin binding sites, but they exhibit a significantly lower affinity compared to cardiomyocytes.

Cell/Tissue TypeDissociation Constant (Kd)Maximal Binding Capacity (Bmax)SpeciesReference
Neonatal Cardiomyocytes 0.24 ± 0.04 nmol/L18.4 ± 1.1 fmol/mg proteinRat
Cardiac Fibroblasts 32.4 ± 11.3 nmol/L248 ± 72 fmol/mg proteinRat

Skeletal Muscle Preparations

The presence of bradykinin receptors in skeletal muscle has been confirmed through binding studies using [125I-Tyr8]bradykinin and [3H]bradykinin. nih.govdiabetesjournals.org These investigations have been performed on membrane fractions from guinea pig and dog hindlimb muscles, as well as on the L8 rat skeletal muscle myoblast cell line. nih.govdiabetesjournals.org

Competition studies show that unlabeled bradykinin displaces the radioligand, and the high potency of the B2 receptor antagonist HOE 140 compared to the low potency of a B1 antagonist confirms the binding is to B2-type receptors. nih.govdiabetesjournals.org In some preparations, such as dog skeletal muscle and L8 myoblasts, the binding characteristics suggest the presence of both high and low-affinity states of the same B2 receptor. diabetesjournals.org Functionally, these receptors are coupled to phosphoinositide hydrolysis. nih.gov

Tissue/Cell PreparationBinding ParameterValueSpeciesReference
Dog Skeletal Muscle Bmax4.9 fmol/mg proteinDog diabetesjournals.org
Guinea Pig Skeletal Muscle Bmax3.2 fmol/mg proteinGuinea Pig diabetesjournals.org
Dog Skeletal Muscle IC50 (vs [¹²⁵I-Tyr⁸]BK)36.5 ± 6 pMDog nih.gov
Guinea Pig Skeletal Muscle IC50 (vs [¹²⁵I-Tyr⁸]BK)118.0 ± 16.0 pMGuinea Pig nih.gov
L8 Rat Myoblasts Kd0.83 nmol/LRat diabetesjournals.org
L8 Rat Myoblasts Bmax271 fmol/mg proteinRat diabetesjournals.org

Endothelial and Epithelial Cell Membranes (e.g., Human Umbilical Vein Endothelial Cells, Guinea Pig Ileum)

The use of Bradykinin, [125I-Tyr8] has been instrumental in characterizing kinin receptors on the membranes of both endothelial and epithelial cells. These studies provide quantitative data on receptor density and affinity, elucidating the specific receptor subtypes present.

In studies on cultured Human Umbilical Vein Endothelial Cells (HUVEC) , saturation binding experiments using (125)I-[Tyr(8)]-bradykinin have been conducted to determine the maximal binding capacity and dissociation constant. nih.gov These experiments identified a single class of binding sites. nih.gov The maximal binding capacity (Bmax) was determined to be 39.3 ± 1.3 fmol/mg protein, with a dissociation constant (Kd) of 352 ± 27 pM. nih.gov Further investigation through real-time PCR confirmed the presence of messenger RNA (mRNA) for both bradykinin B1 and B2 receptors in these cells. nih.gov Competition studies indicated that the binding could be competed by a B1 antagonist. nih.gov Interestingly, bradykinin itself can influence the expression of binding sites for its precursor molecules, high molecular weight kininogen (HK) and low molecular weight kininogen (LK), on the surface of HUVECs. nih.gov

In the guinea pig ileum , [125I-Tyr8]bradykinin has been used to identify and characterize kinin binding sites within epithelial membranes. nih.gov Research has shown that this radioligand recognizes bradykinin binding sites with a dissociation constant (Kd) of 1.6 nM and a maximal binding density (Bmax) of 156 fmol/mg protein. nih.gov The binding is specifically inhibited by B2 receptor agonists and some B2 antagonists, indicating that the labeled site is a B2 receptor. nih.gov These findings confirm that the guinea pig ileum expresses B2 receptors on its epithelial membranes. nih.govresearchgate.net

Table 1: Binding Characteristics of Bradykinin, [125I-Tyr8] in Endothelial and Epithelial Cell Membranes

Tissue/Cell Type Species Kinin Receptor Type Dissociation Constant (Kd) Maximal Binding Capacity (Bmax) Reference
Human Umbilical Vein Endothelial Cells Human B1 / B2 352 ± 27 pM 39.3 ± 1.3 fmol/mg protein nih.gov
Ileum Epithelial Membranes Guinea Pig B2 1.6 nM 156 fmol/mg protein nih.gov

Other Organ Systems (e.g., Kidney, Uterus)

Beyond isolated cell membranes, Bradykinin, [125I-Tyr8] serves as a valuable tool for localizing kinin receptors in complex organ systems through techniques like membrane binding assays and autoradiography.

The kidney is a significant site of kinin receptor expression. Studies using [125I]-Tyr8-BK on crude membrane preparations from isolated rat glomeruli have demonstrated time-dependent, saturable, and reversible binding. nih.gov Scatchard analysis of this binding revealed a single class of high-affinity sites with an equilibrium dissociation constant (Kd) of 3.9 ± 0.7 nM and a density (Bmax) of 31 ± 5 fmol/mg protein. nih.gov The binding was effectively reversed by bradykinin and other B2 receptor agonists but not by the B1 receptor agonist Des-Arg9-BK, consistent with the presence of a B2-kinin like receptor in rat glomeruli. nih.gov Autoradiographic studies have further visualized these B2 receptors in both rat and human kidneys, with human tissues showing the kidney as a particularly abundant source of the B2 receptor. biologiachile.cl

The uterus is another organ with prominent kinin receptor expression. Direct binding studies of 125I-Tyr8-bradykinin on a microsomal fraction prepared from rat uterine smooth muscle indicated that the binding sites are located on the plasma membranes. nih.gov Scatchard plot analysis revealed an apparent dissociation constant (Kd) of 0.66 nM. nih.gov The binding was specific for kinins like Tyr8-bradykinin and bradykinin and was not displaced by unrelated peptides. nih.gov Expression cloning efforts have successfully isolated a cDNA encoding a functional B2 bradykinin receptor from a rat uterus library, and receptor mRNA has been detected in the uterus, corroborating the binding data. pnas.org

Table 2: Binding Characteristics of Bradykinin, [125I-Tyr8] in Kidney and Uterus

Organ Tissue Preparation Species Kinin Receptor Type Dissociation Constant (Kd) Maximal Binding Capacity (Bmax) Reference
Kidney Glomerular Membranes Rat B2-like 3.9 ± 0.7 nM 31 ± 5 fmol/mg protein nih.gov
Uterus Smooth Muscle Microsomes Rat B2 0.66 nM Not Reported nih.gov

Modulation of Bradykinin, 125i Tyr8 Receptor Binding and Expression

Influence of Guanosine (B1672433) Triphosphate Analogs on Receptor Affinity States

Guanosine triphosphate (GTP) and its analogs are crucial in studying G protein-coupled receptors (GPCRs), such as the bradykinin (B550075) B2 receptor. These molecules are known to modulate the affinity of agonists for their receptors by influencing the coupling between the receptor and its associated G protein.

GTPγS Effects on High-Affinity Binding

The non-hydrolyzable GTP analog, guanosine 5'-O-(3-thiotriphosphate) (GTPγS), has been instrumental in demonstrating the G protein-coupled nature of bradykinin receptors. In studies on adult guinea pig ventricular myocardium, which exhibits both high- and low-affinity binding states for bradykinin, GTPγS at a concentration of 100 μmol/L was found to eliminate the high-affinity binding state. ahajournals.org This resulted in a reduction of total specific binding of a tritiated bradykinin analog by over 60%. ahajournals.org This effect is attributed to the ability of GTPγS to promote the dissociation of the G protein from the receptor, thereby converting the high-affinity state to a low-affinity state. ahajournals.orgnih.gov

Similarly, in neonatal rat cardiac myocyte membranes, GTPγS (100 μmol/L) reduced the binding of a tritiated bradykinin analog by approximately 40%, although it did not significantly alter the half-maximal inhibitory concentration (IC50). ahajournals.org In human foreskin fibroblasts, guanine (B1146940) nucleotides like GTP and its poorly hydrolyzable analogs reduced the receptor affinity for a tritiated bradykinin agonist, a change that was dependent on the presence of divalent cations, particularly Mg2+. nih.gov The rank order of potency for this effect was GTPγS = Gpp(NH)p > GTP = GDP > GDP[βS]. nih.gov These findings collectively support a model where the B2 receptor is precoupled to a G protein, and the binding of GTP or its analogs induces a conformational change that lowers the affinity for agonists but not antagonists. nih.gov

Impact of Cations (Monovalent and Dovalent) on Kinin Binding

The binding of kinins to their receptors is sensitive to the ionic environment, with both monovalent and divalent cations playing significant regulatory roles.

In studies using guinea-pig ileum membranes, the binding of a tritiated bradykinin analog was found to be inhibited by physiological concentrations of both monovalent and divalent cations. osti.gov Similarly, research on primary rat brain cell cultures demonstrated that both monovalent and divalent cations inhibit the binding of [125I]Tyr-bradykinin. nih.gov This inhibitory effect of cations on agonist binding suggests a modulatory role for these ions in the physiological actions of bradykinin.

Specifically, in rat myometrial membranes, the addition of NaCl (150 nM) decreased control binding of a labeled GTP analog and abolished the stimulatory effect of bradykinin. nih.gov On the other hand, CaCl2 (5 mM) did not affect control binding but prevented the bradykinin-induced increase in the binding of the GTP analog. nih.gov This indicates that both sodium and calcium ions control the interaction of the bradykinin receptor with its G protein. nih.gov The mechanism behind this inhibition is thought to involve the weakening of the salt-bridge interactions between the negatively charged receptor domains and the positively charged amino acid residues of the ligand, caused by the charge polarization of the receptor's phosphate (B84403) groups towards the cations. researchgate.net Divalent cations, due to their higher charge density, are generally more potent inhibitors than monovalent cations. tandfonline.comresearchgate.net

Regulation by Cyclic Adenosine (B11128) Monophosphate (cAMP) and Adenylate Cyclase Activators

Cyclic adenosine monophosphate (cAMP) is a key second messenger in cellular signaling, and its levels are regulated by the enzyme adenylyl cyclase. wikipedia.orgsigmaaldrich.com Activators of adenylyl cyclase can influence bradykinin receptor binding and function.

In human endothelial cells, stimulating the cells with the cAMP analog dibutyryl-cAMP, as well as the adenylyl cyclase activators cholera toxin and forskolin, for 24 hours led to an approximately 50% increase in the binding of [125I-Tyr8]-bradykinin. nih.gov Saturation binding experiments revealed that this increased binding was due to a change in the dissociation constant (Kd) from 352 ± 27 pM in non-stimulated cells to 203 ± 18 pM in stimulated cells, indicating an increase in receptor affinity. nih.gov The maximal binding capacity, however, remained unchanged. nih.gov These results suggest that activators of the adenylyl cyclase/cAMP pathway can increase the affinity of the bradykinin B1 receptor without altering the total number of receptors. nih.gov This modulation of receptor affinity by cAMP provides a mechanism for sensitizing cells to the actions of bradykinin.

Receptor Expression Changes in Preclinical Models of Injury and Inflammation

The expression of bradykinin receptors, particularly the B2 receptor, is not static and can be significantly altered in response to tissue injury and inflammation. mdpi.com The use of [125I-Tyr8]-bradykinin in quantitative autoradiography has been pivotal in mapping these changes in various preclinical models.

Alterations Following Neonatal Capsaicin (B1668287) Treatment

Neonatal treatment with capsaicin, a neurotoxin that selectively destroys a population of primary sensory neurons, has been used to study the role of these neurons in modulating bradykinin receptor expression. In the rat spinal cord, neonatal capsaicin treatment was found to cause a significant bilateral increase in the density of [125I-Tyr8]-bradykinin binding sites in the superficial laminae of the dorsal horn. moleculardepot.comjneurosci.orgdntb.gov.ua This upregulation of B2 receptors suggests a compensatory response to the loss of primary afferent input and may contribute to the altered sensory processing observed after such lesions. jneurosci.orgnih.gov

Effects of Noradrenergic Deafferentation, Dorsal Rhizotomy, and Peripheral Axotomy

Further studies have explored the impact of other forms of neural injury on bradykinin receptor expression in the rat spinal cord. moleculardepot.comjneurosci.orgdntb.gov.ua

Noradrenergic Deafferentation: Chemical lesioning of descending noradrenergic pathways resulted in a significant increase in [125I-Tyr8]-bradykinin binding in specific areas of the spinal cord gray matter. moleculardepot.comjneurosci.org This suggests that noradrenergic inputs normally exert a tonic inhibitory influence on B2 receptor expression.

Dorsal Rhizotomy: Unilateral sectioning of the dorsal roots, which severs the central projections of primary sensory neurons, led to an upregulation of [125I-Tyr8]-bradykinin binding sites in the ipsilateral dorsal horn. moleculardepot.comjneurosci.orgnih.gov This finding, similar to the effects of neonatal capsaicin, points to a postsynaptic localization of these receptors and their regulation by primary afferent activity. nih.gov

Peripheral Axotomy: Transection of a peripheral nerve, such as the sciatic nerve, also induced changes in [125I-Tyr8]-bradykinin binding in the spinal cord, indicating that alterations in the peripheral nervous system can have central consequences on bradykinin receptor expression. moleculardepot.comjneurosci.org

These preclinical models demonstrate the remarkable plasticity of the bradykinin system in response to neural injury and inflammation, with significant changes in receptor density that likely contribute to the pathophysiology of pain and other neurological conditions. mdpi.comjneurosci.orgnih.gov

InterventionModel SystemEffect on [125I-Tyr8]-Bradykinin BindingLocation of ChangeReference
GTPγSAdult Guinea Pig Ventricular MyocardiumElimination of high-affinity bindingMyocardial membranes ahajournals.org
GTPγSNeonatal Rat Cardiac Myocyte Membranes~40% reduction in bindingMyocyte membranes ahajournals.org
Monovalent and Divalent CationsGuinea-Pig Ileum MembranesInhibition of bindingIleum membranes osti.gov
Monovalent and Divalent CationsPrimary Rat Brain Cell CulturesInhibition of bindingPrimarily on neurons nih.gov
Dibutyryl-cAMP, Cholera Toxin, ForskolinHuman Endothelial Cells~50% increase in binding (increased affinity)Endothelial cells nih.gov
Neonatal Capsaicin TreatmentRat Spinal CordSignificant bilateral increase in binding site densitySuperficial laminae of the dorsal horn moleculardepot.comjneurosci.orgdntb.gov.ua
Noradrenergic DeafferentationRat Spinal CordSignificant increase in bindingSpecific areas of spinal cord gray matter moleculardepot.comjneurosci.org
Dorsal RhizotomyRat Spinal CordUpregulation of binding sitesIpsilateral dorsal horn moleculardepot.comjneurosci.orgnih.gov
Peripheral AxotomyRat Spinal CordChanges in bindingSpinal cord moleculardepot.comjneurosci.org

Intracellular Signaling Cascades Associated with Bradykinin Receptor Activation Via Radioligand Studies

G Protein-Coupling Profiles and Receptor-Effector Linkages

Activation of bradykinin (B550075) B2 receptors, identified through binding studies with "[125I-tyr8]bradykinin," initiates a cascade of intracellular events through the coupling to heterotrimeric G proteins. The specific G protein subtype that is activated dictates the subsequent downstream signaling pathways.

Coupling to Gq and Gi Protein Families

The bradykinin B2 receptor is predominantly known to couple to the Gq family of G proteins. This interaction is a cornerstone of bradykinin-induced signaling. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the Gq protein (Gαq). This activation of Gαq leads to the stimulation of its primary effector enzyme, phospholipase C-β (PLC-β).

In addition to the well-established Gq coupling, there is evidence suggesting that bradykinin receptors can also couple to the Gi family of G proteins. This dual coupling allows for a more complex and nuanced cellular response to bradykinin. The activation of Gi proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also involve the release of βγ subunits, which can modulate the activity of other signaling proteins.

G Protein FamilyPrimary EffectorConsequence of Activation
Gq Phospholipase C-β (PLC-β)Increased production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)
Gi Adenylyl CyclaseInhibition of cAMP production

Phosphoinositide Hydrolysis and Inositol 1,4,5-Trisphosphate (IP3) Production

A primary and rapid consequence of Gq protein activation by the bradykinin B2 receptor is the stimulation of phosphoinositide hydrolysis. The activated Gαq subunit stimulates PLC-β, which then catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum (ER). This binding triggers the opening of calcium channels and the subsequent release of stored calcium ions from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation Pathways

The activation of bradykinin receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes such as gene expression, proliferation, and differentiation. The mechanisms leading to ERK1/2 phosphorylation following bradykinin receptor activation are complex and can be initiated through both Gq- and Gi-dependent pathways.

The Gq-mediated pathway often involves the activation of protein kinase C (PKC) by DAG, which in turn can activate the ERK1/2 cascade through a series of protein kinases. Additionally, the increase in intracellular calcium can also contribute to ERK1/2 activation. The Gi-pathway can involve the βγ subunits of the Gi protein, which can activate other signaling intermediates that converge on the ERK1/2 cascade.

Intracellular Calcium Mobilization Dynamics

As mentioned, the activation of the Gq-PLC-IP3 pathway is a central mechanism for bradykinin-induced increases in intracellular calcium. The dynamics of this calcium signal are often complex, characterized by an initial rapid peak, followed by a sustained plateau phase.

The initial peak is primarily due to the IP3-mediated release of calcium from the endoplasmic reticulum stores. The subsequent sustained phase is typically a result of calcium influx from the extracellular space through store-operated calcium channels in the plasma membrane. This influx is triggered by the depletion of the ER calcium stores. The precise spatial and temporal patterns of these calcium signals are critical in determining the specificity of the cellular response.

Phase of Calcium MobilizationPrimary MechanismSource of Calcium
Initial Peak IP3-mediated releaseEndoplasmic Reticulum
Sustained Plateau Store-operated calcium entryExtracellular space

Mechanisms of Receptor Internalization and Desensitization

Prolonged exposure to bradykinin leads to a dampening of the cellular response, a process known as desensitization. This is a crucial negative feedback mechanism to prevent overstimulation. Desensitization of the bradykinin B2 receptor is primarily mediated by G protein-coupled receptor kinases (GRKs).

Upon agonist binding, GRKs phosphorylate the intracellular domains of the activated receptor. This phosphorylation increases the affinity of the receptor for arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its signaling cascade.

Following uncoupling, β-arrestin binding also promotes the internalization of the receptor from the plasma membrane into endocytic vesicles. This process, known as receptor sequestration, further contributes to the attenuation of the signal by reducing the number of receptors available for agonist binding at the cell surface. The internalized receptors can then be either dephosphorylated and recycled back to the plasma membrane or targeted for degradation in lysosomes.

Pharmacological Characterization and Structure Activity Relationships Using Bradykinin, 125i Tyr8

Potency Order of Endogenous Kinins and Synthetic Analogues

Competitive displacement studies using Bradykinin (B550075), [125I-Tyr8] as the radioligand are fundamental in establishing the potency hierarchy of various kinins and their synthetic derivatives at the B2 receptor. The potency is typically expressed as the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand (IC50) or as the inhibitory constant (Ki). A lower value indicates higher potency.

Research across different tissues and cell types consistently demonstrates a distinct order of potency for endogenous and synthetic peptides at the B2 receptor. In studies using cultured brain cells from neonatal rats, the order of potency for competing for [125I]Tyr-bradykinin binding was determined to be Lys-bradykinin > bradykinin > Tyr-bradykinin > Tyr8-bradykinin >> Des-Arg9-bradykinin. nih.gov This highlights the B2 receptor's preference for the full nonapeptide structure of bradykinin and its analogue Lys-bradykinin (kallidin), while showing significantly lower potency for the B1 receptor agonist, Des-Arg9-bradykinin. nih.gov

Similarly, in neonatal rat cardiomyocytes, the specific B2 receptor antagonist Hoe 140 was found to be significantly more potent than bradykinin itself, which in turn was much more potent than the B1 receptor antagonist, des-Arg9,[Leu8]BK. ahajournals.org The observed potency order was: Hoe 140 > Bradykinin > des-Arg9,[Leu8]BK. ahajournals.org This further confirms that the binding site labeled by Bradykinin, [125I-Tyr8] is pharmacologically a B2 receptor. The IUPHAR/BPS Guide to PHARMACOLOGY corroborates this, stating the general potency order for endogenous ligands at the human B2 receptor is kallidin (B13266) (Lys-bradykinin) > bradykinin, with much lower potency for their B1-selective metabolites, [des-Arg]kallidin and [des-Arg]bradykinin. guidetopharmacology.org

Table 1: Potency Order of Selected Kinins and Analogues in Displacing [125I-Tyr8]Bradykinin

Tissue/Cell Type Potency Order Reference
Neonatal Rat Brain Cultures Lys-bradykinin > bradykinin > Tyr-bradykinin > Tyr8-bradykinin >> Des-Arg9-bradykinin nih.gov
Neonatal Rat Cardiomyocytes Hoe 140 > Bradykinin > des-Arg9,[Leu8]BK ahajournals.org
Human B2 Receptor (General) kallidin > bradykinin >> [des-Arg]bradykinin, [des-Arg]kallidin guidetopharmacology.org

Affinity of Bradykinin Receptor Agonists and Antagonists

Radioligand binding assays with Bradykinin, [125I-Tyr8] have been instrumental in quantifying the binding affinities (expressed as IC50 or Ki values) of a wide array of bradykinin receptor agonists and antagonists. These values provide precise data on the interaction of these molecules with the B2 receptor.

Saturation binding studies on cultured neonatal rat cardiac myocytes using Bradykinin, [125I-Tyr8] revealed a single class of high-affinity binding sites with a dissociation constant (Kd) of 0.24 nM. ahajournals.orgnih.gov In competitive binding experiments on these same cells, unlabeled bradykinin displaced the radioligand with an IC50 of 4.3 nM. ahajournals.orgnih.gov The specific and potent B2 receptor antagonist, Hoe 140, demonstrated a very high affinity with an IC50 of 0.041 nM, while the B1 receptor antagonist, des-Arg9,[Leu8]BK, showed a much lower affinity with an IC50 of 307 nM. ahajournals.orgnih.gov

Studies on membranes from guinea pig spinal cord have further detailed the affinities of numerous B2 receptor antagonists. nih.gov In these experiments, unlabelled [Tyr8]-BK inhibited the binding of its iodinated counterpart with a Ki of 0.6 nM. The antagonist Hoe 140 was again shown to be exceptionally potent with a Ki value of 0.04 nM. Other B2 antagonists, such as D-Arg[Hyp3,D-Phe7,Leu8]-BK and D-Arg[Hyp3,Gly6,Leu8]-BK, also showed high affinity with Ki values of 12.4 nM and 23.0 nM, respectively. nih.gov This systematic analysis of affinities is crucial for understanding the structural requirements for high-affinity B2 receptor binding and for the development of new selective antagonists.

Table 2: Affinity (IC50/Ki) of Bradykinin Receptor Ligands Determined by [125I-Tyr8]Bradykinin Binding Assays

Compound Tissue/Cell Type Affinity Value (nM) Type Reference
Bradykinin Neonatal Rat Cardiomyocytes IC50: 4.3 Agonist ahajournals.orgnih.gov
[Tyr8]Bradykinin Guinea Pig Spinal Cord Ki: 0.6 Agonist nih.gov
Hoe 140 Neonatal Rat Cardiomyocytes IC50: 0.041 Antagonist ahajournals.orgnih.gov
Hoe 140 Guinea Pig Spinal Cord Ki: 0.04 Antagonist nih.gov
des-Arg9,[Leu8]BK Neonatal Rat Cardiomyocytes IC50: 307 B1 Antagonist ahajournals.orgnih.gov
D-Arg[Hyp3,D-Phe7,Leu8]-BK Guinea Pig Spinal Cord Ki: 12.4 Antagonist nih.gov
D-Arg[Hyp3,Gly6,Leu8]-BK Guinea Pig Spinal Cord Ki: 23.0 Antagonist nih.gov
D-Arg[Tyr3,D-Phe7,Leu8]-BK Guinea Pig Spinal Cord Ki: 34.5 Antagonist nih.gov

Cross-Reactivity with Related Peptide Systems

A key aspect of characterizing a radioligand is determining its specificity. Studies using Bradykinin, [125I-Tyr8] have consistently shown its high selectivity for the B2 bradykinin receptor, with negligible cross-reactivity for the B1 bradykinin receptor or other unrelated peptide receptor systems.

In binding assays conducted on rat and guinea pig spinal cord tissue, B1 receptor-selective ligands, including the agonist Tyr0,des-Arg10-kallidin and the antagonist [Leu8]-des-Arg9-bradykinin, did not significantly inhibit the binding of [125I-Tyr8]-BK, even at micromolar concentrations. nih.govnih.gov This clearly demonstrates that the radioligand does not bind with any significant affinity to B1 receptors under these conditions.

Advanced Research Applications and Methodological Enhancements for Bradykinin, 125i Tyr8 Studies

Integration with Immunological Techniques (e.g., Immunoprecipitation of Cross-linked Receptors)

The integration of [125I-Tyr8]bradykinin with immunological methods has been pivotal in elucidating the structural and molecular characteristics of bradykinin (B550075) receptors. A key technique in this regard is affinity cross-linking, followed by immunoprecipitation.

In this approach, [125I-Tyr8]bradykinin is first allowed to bind to its receptor on cell membranes or in tissue preparations. A cross-linking agent, such as disulfosuccinimidyl tartrate or ethylene (B1197577) glycol bis(succinimidyl succinate), is then introduced to form a stable, covalent bond between the radioligand and the receptor. nih.govbiologiachile.cl This effectively "tags" the receptor with a radioactive isotope.

Following the cross-linking step, the receptor-ligand complexes can be solubilized and subjected to immunoprecipitation. This involves using antibodies that specifically recognize either the bradykinin B2 receptor or, in some experimental designs, the bradykinin ligand itself. researchgate.net The antibody-receptor-ligand complex is then captured, typically using protein A/G-coupled beads.

Subsequent analysis, often by sodium dodecylsulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography, allows for the visualization and characterization of the receptor. nih.govresearchgate.net This combined methodology has been instrumental in determining the molecular weight of the B2 receptor, which has been reported to be approximately 65-69 kDa in various tissues, including guinea pig ileum smooth muscle and human fibroblasts. nih.govbiologiachile.cl Furthermore, by using domain-specific antibodies against different extracellular or intracellular loops of the receptor, researchers can immunoprecipitate specific fragments of the receptor after chemical cleavage, providing insights into the ligand-binding domain. researchgate.net

The specificity of this technique is confirmed by competition experiments. The labeling of the receptor is diminished in the presence of unlabeled bradykinin or a B2 receptor-selective antagonist like Hoe 140, but not by B1 receptor agonists, confirming that the labeled protein is indeed the B2 receptor. nih.gov

Use in Investigating Receptor Crosstalk and Synergistic Signal Transduction Mechanisms

Bradykinin, [125I-Tyr8] plays a significant role in unraveling the complexities of receptor crosstalk, where the activation of one receptor influences the signaling of another. This is particularly relevant for G protein-coupled receptors (GPCRs), to which bradykinin receptors belong. nih.gov

Radioligand binding assays using [125I-Tyr8]bradykinin are fundamental in these studies. For instance, they can be used to investigate how the activation of other GPCRs, such as Gαi-coupled receptors (e.g., adenosine (B11128) A1 or α2C adrenergic receptors), affects the binding characteristics of the bradykinin B2 receptor, which is a Gαq-coupled receptor. pnas.org Studies have shown that activation of Gαi-coupled receptors can enhance the signaling output of Gαq-coupled receptors like the B2 receptor. pnas.org

One of the key mechanisms underlying this crosstalk is the exchange of Gβγ subunits between different G protein heterotrimers. pnas.org The binding of an agonist to a Gαi-coupled receptor leads to the dissociation of the Gαi subunit from the Gβγ dimer. This liberated Gβγ dimer can then interact with the Gαq-coupled B2 receptor, enhancing its ability to activate its own G protein upon bradykinin binding. pnas.org

Experiments utilizing [125I-Tyr8]bradykinin have helped to dissect this mechanism. For example, the effect of overexpressing Gβγ subunits on the binding affinity of [125I-Tyr8]bradykinin to the B2 receptor can be measured. pnas.org Furthermore, by creating fusion proteins, such as a B2 receptor fused to a Gβ2 subunit (B2Gβ2), researchers can investigate whether the synergistic effects are suppressed, providing evidence for the direct role of Gβγ in the crosstalk. pnas.orgpnas.org

These studies are crucial for understanding how cellular responses are integrated and fine-tuned in complex physiological and pathological environments where multiple signaling pathways are active simultaneously. The ability of [125I-Tyr8]bradykinin to provide precise measurements of receptor binding affinity and density under various conditions is invaluable in this context.

Development and Validation of New Radioligands and Imaging Probes

While [125I-Tyr8]bradykinin has been a workhorse in kinin receptor research, the field is continuously evolving with the development and validation of new radioligands and imaging probes. ebi.ac.ukmdpi.com These newer agents often aim to overcome some of the limitations of older ones, such as improving in vivo stability, enhancing receptor subtype selectivity, or offering different imaging modalities (e.g., for PET or SPECT imaging).

The validation of any new radioligand for bradykinin receptors invariably involves comparative studies against established standards like [125I-Tyr8]bradykinin or [3H]bradykinin. nih.govfrontiersin.org These comparisons are essential to characterize the binding properties (e.g., affinity, specificity, and kinetics) of the novel compound.

For example, the development of non-peptide antagonists for the B2 receptor, such as WIN 64338, required extensive characterization through radioligand binding assays to confirm their competitive nature and selectivity. researchgate.net Similarly, the development of radiolabeled antagonists, like [125I]HPP-HOE 140, provided tools with different pharmacological properties that could be compared to agonist radioligands like [125I-Tyr8]bradykinin. physiology.org These antagonist radioligands can be particularly useful for certain applications, such as receptor occupancy studies. ebi.ac.uk

The quest for better imaging probes extends beyond traditional radioligands for in vitro assays. There is a growing interest in developing probes for in vivo imaging techniques to visualize and quantify bradykinin receptor expression in living organisms. mdpi.comtandfonline.com This includes the development of fluorescently labeled ligands and radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). mdpi.comsemanticscholar.org The validation of these new imaging agents relies on a foundation of in vitro characterization, often including direct comparison with the binding characteristics of [125I-Tyr8]bradykinin.

Comparative Binding Affinities of Bradykinin Receptor Ligands
CompoundReceptor TargetKi (nM)Assay System
[Tyr8]-bradykininB20.6Guinea Pig Spinal Cord
Hoe 140B20.04Guinea Pig Spinal Cord
D-Arg[Hyp3,D-Phe7,Leu8]-BKB212.4Guinea Pig Spinal Cord
[Leu8]-des-Arg9-BKB1>1000Guinea Pig Spinal Cord

Applications in Preclinical Models for Kinin System Dysregulation Research

[125I-Tyr8]bradykinin is extensively used in preclinical animal models to investigate the role of the kinin system in various diseases characterized by its dysregulation, such as inflammation, pain, hypertension, and neurodegenerative disorders. mdpi.comnih.govnih.gov A primary application in this context is in vitro receptor autoradiography. nih.govnih.gov

Autoradiography with [125I-Tyr8]bradykinin allows for the precise localization and quantification of B2 receptors in tissue sections from these animal models. nih.govnih.gov For example, in models of inflammation or nerve injury, this technique has been used to demonstrate changes in the density of B2 receptors in specific regions of the spinal cord, providing anatomical evidence for the role of bradykinin in nociceptive signaling. nih.govnih.gov Studies in rat models of neuropathic pain have shown that following peripheral nerve injury, there is an upregulation of B2 receptor binding sites in the dorsal horn of the spinal cord. nih.gov

Similarly, in animal models of hypertension, such as the spontaneously hypertensive rat (SHR), autoradiography with [125I-Tyr8]bradykinin and other radioligands has been used to map the distribution and density of B2 receptors in the spinal cord and other relevant tissues. physiology.org These studies have revealed alterations in B2 receptor expression in hypertensive animals compared to their normotensive counterparts, suggesting a role for the kinin system in the pathophysiology of hypertension. physiology.org

Furthermore, [125I-Tyr8]bradykinin is employed in binding assays on tissue homogenates from preclinical models to assess global changes in receptor number or affinity. nih.gov For instance, studies on transgenic mouse models of Alzheimer's disease have used such assays to investigate the link between amyloid pathology and alterations in the kinin system. nih.gov

The data generated from these preclinical studies using [125I-Tyr8]bradykinin are crucial for identifying potential therapeutic targets within the kinin system and for evaluating the efficacy of novel drugs designed to modulate this system.

B2 Receptor Density in Different Laminae of Rat Spinal Cord
Spinal Cord Lamina[125I-Tyr8]BK Binding DensityCondition
Lamina IModerateNormal Rat
Lamina IIHighNormal Rat
Laminae IV-XLowNormal Rat
Dorsal HornUpregulatedNerve Injury Model

Q & A

Basic Research Questions

Q. How can researchers optimize radioligand binding assays for studying B2 receptor interactions with [125I-Tyr8]bradykinin?

  • Methodological Answer : Use competitive binding assays with unlabeled bradykinin (e.g., 1000-fold molar excess) to validate specificity. Incubate solubilized B2 receptors (0.5–1 pmol/mg protein) with [125I-Tyr8]bradykinin (5 nM) at 4°C for 4–24 hours. Precipitate proteins with acetone, resolve via SDS-PAGE, and visualize using autoradiography . Include controls for nonspecific binding by varying antagonist concentrations (e.g., HOE140) .

Q. What are the key steps to quantify [125I-Tyr8]bradykinin in biological samples using radioimmunoassay (RIA)?

  • Methodological Answer : Inactivate degradative enzymes (e.g., ACE, NEP) by boiling samples immediately post-collection. Extract peptides using isopropyl alcohol and petroleum ether, then evaporate under nitrogen gas. Incubate samples with anti-bradykinin antibodies and [125I-Tyr8]bradykinin overnight at 4°C. Separate bound/free fractions via polyethylene glycol precipitation and measure radioactivity with a gamma counter .

Q. How should researchers design experiments to distinguish B2 receptor-specific binding from nonspecific interactions?

  • Methodological Answer : Perform saturation binding assays with increasing concentrations of [125I-Tyr8]bradykinin in the presence/absence of excess unlabeled bradykinin. Calculate specific binding by subtracting nonspecific binding (observed with excess competitor) from total binding. Use nonlinear regression to determine dissociation constants (Kd) .

Advanced Research Questions

Q. How can cross-linking studies with [125I-Tyr8]bradykinin elucidate receptor-ligand interaction domains?

  • Methodological Answer : Employ homobifunctional cross-linkers like DST (disuccinimidyl tartrate) to covalently attach [125I-Tyr8]bradykinin to B2 receptors. After cleavage with cyanogen bromide, immunoprecipitate receptor fragments using domain-specific antibodies (e.g., anti-ED3N/ED3C). Analyze fragments via Tricine-SDS-PAGE and autoradiography to map binding regions .

Q. What strategies resolve contradictory data in [125I-Tyr8]bradykinin binding affinity across cell lines?

  • Methodological Answer : Standardize receptor expression levels (e.g., pmol/mg protein) and validate solubilization efficiency. Compare binding kinetics under identical buffer conditions (pH, ionic strength). Use statistical tools like Schild regression to assess antagonist potency (pA2 values) and confirm receptor homogeneity .

Q. How can researchers address variability in dose-response curves for [125I-Tyr8]bradykinin-mediated signaling?

  • Methodological Answer : Normalize data to receptor density (e.g., B2 receptor fmol/mg protein) and control for batch-to-batch variability in radioligand specific activity. Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy (Emax) and potency (EC50). Include internal controls (e.g., reference agonists) in each experiment .

Q. What methods validate antibody specificity in immunoblotting [125I-Tyr8]bradykinin-labeled receptors?

  • Methodological Answer : Pre-incubate anti-bradykinin antibodies with excess cognate peptide (e.g., 10 mM) to block epitope recognition. Compare immunoblot signals in the presence/absence of competitors. Use chemiluminescence detection to enhance sensitivity and avoid cross-reactivity with unrelated peptides .

Methodological Best Practices

Q. How to ensure reproducibility in radioligand degradation studies with [125I-Tyr8]bradykinin?

  • Methodological Answer : Store aliquots at −80°C and avoid freeze-thaw cycles. Monitor radiochemical purity via HPLC or TLC before each experiment. Include protease inhibitors (e.g., EDTA, PMSF) in buffers to minimize enzymatic degradation .

Q. What statistical approaches are recommended for analyzing competitive inhibition data?

  • Methodological Answer : Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. Calculate IC50 values using log(inhibitor) vs. response models. Report uncertainties (e.g., confidence intervals) for all derived parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.